(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
Description
This compound is an acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group conjugated to a pyrazole-pyridine scaffold via an ethyl linker. The pyridin-3-yl and 5-methylpyrazole subunits suggest kinase inhibition activity, as such motifs are prevalent in ATP-competitive kinase inhibitors . The benzo[d][1,3]dioxol group may confer metabolic stability due to its electron-rich aromatic system, which resists oxidative degradation .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-15-11-18(17-3-2-8-22-13-17)24-25(15)10-9-23-21(26)7-5-16-4-6-19-20(12-16)28-14-27-19/h2-8,11-13H,9-10,14H2,1H3,(H,23,26)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEELWXSMPOXOJI-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology. The structural components of this compound suggest various mechanisms of action that could be exploited for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing the biological activity of various pharmaceuticals. The presence of a pyridine ring and a pyrazole derivative further contributes to its potential bioactivity.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives such as (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one have shown promising anticonvulsant effects in animal models. In a study evaluating various derivatives, one compound demonstrated an effective protective index against seizures with an ED50 value of 4.3 mg/kg and a TD50 value of 160.9 mg/kg, indicating its potential as a treatment for epilepsy .
Anticancer Activity
The anticancer potential of similar compounds has also been explored. For example, compounds containing the benzo[d][1,3]dioxole structure have been reported to exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt .
Antimicrobial Activity
The antimicrobial properties associated with benzo[d][1,3]dioxole derivatives have been documented as well. Compounds that incorporate this moiety have shown effectiveness against a range of bacterial strains including Escherichia coli and Bacillus subtilis. The antimicrobial efficacy is attributed to the hydrophobic nature of the dioxole ring which enhances membrane permeability .
The biological activities of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Some derivatives have been shown to modulate sodium channels (Nav), which are critical in the propagation of action potentials in neurons.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been linked to the structural features present in these compounds.
- Inhibition of Key Enzymes : Certain compounds inhibit enzymes involved in cancer cell metabolism and proliferation.
Case Study 1: Anticonvulsant Efficacy
A series of studies evaluated the anticonvulsant efficacy of related compounds in mouse models. The most active derivative exhibited significant protection against seizures induced by maximal electroshock (MES), highlighting its potential utility in treating epilepsy .
Case Study 2: Anticancer Screening
In vitro studies assessing cytotoxicity against human cancer cell lines revealed that derivatives containing the benzo[d][1,3]dioxole structure showed IC50 values in the micromolar range, indicating substantial anticancer activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*CMC: Critical Micelle Concentration (used here as a proxy for solubility trends).
Computational Similarity Assessment
Molecular fingerprint analysis (e.g., MACCS or Morgan fingerprints) reveals moderate Tanimoto similarity (0.45–0.65) between the target compound and analogs, driven by shared acrylamide/pyrazole cores . However, the benzo[d][1,3]dioxol group introduces unique pharmacophoric features, diverging from nitro- or cyano-containing analogs. Activity cliffs may arise due to minor substituent changes (e.g., replacing nitro with methylenedioxy alters electron density and target affinity) .
Cross-Reactivity in Immunoassays
The acrylamide backbone and pyridine-pyrazole scaffold may lead to cross-reactivity in antibody-based assays, particularly with kinases or receptors that recognize planar heterocycles . For example, the pyridin-3-yl group could mimic nicotinamide in NAD+-binding enzymes, necessitating stringent selectivity validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
